molecular formula C14H11ClN2 B14114668 4-(Benzylamino)-2-chlorobenzonitrile

4-(Benzylamino)-2-chlorobenzonitrile

Cat. No.: B14114668
M. Wt: 242.70 g/mol
InChI Key: WULOFIXFYMTSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)-2-chlorobenzonitrile is an organic compound that features a benzylamino group attached to a chlorobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-chlorobenzonitrile typically involves a multi-step process. One common method includes:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of the benzylamino group.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-chlorobenzonitrile undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized benzylamino derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Benzylamino)-2-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-2-chlorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)-2-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylamino group with a chlorobenzonitrile core makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

4-(benzylamino)-2-chlorobenzonitrile

InChI

InChI=1S/C14H11ClN2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,17H,10H2

InChI Key

WULOFIXFYMTSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.